

Application Note: Quantification of Remdesivir Nucleoside Monophosphate by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Remdesivir nucleoside monophosphate*

Cat. No.: *B2792565*

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Introduction

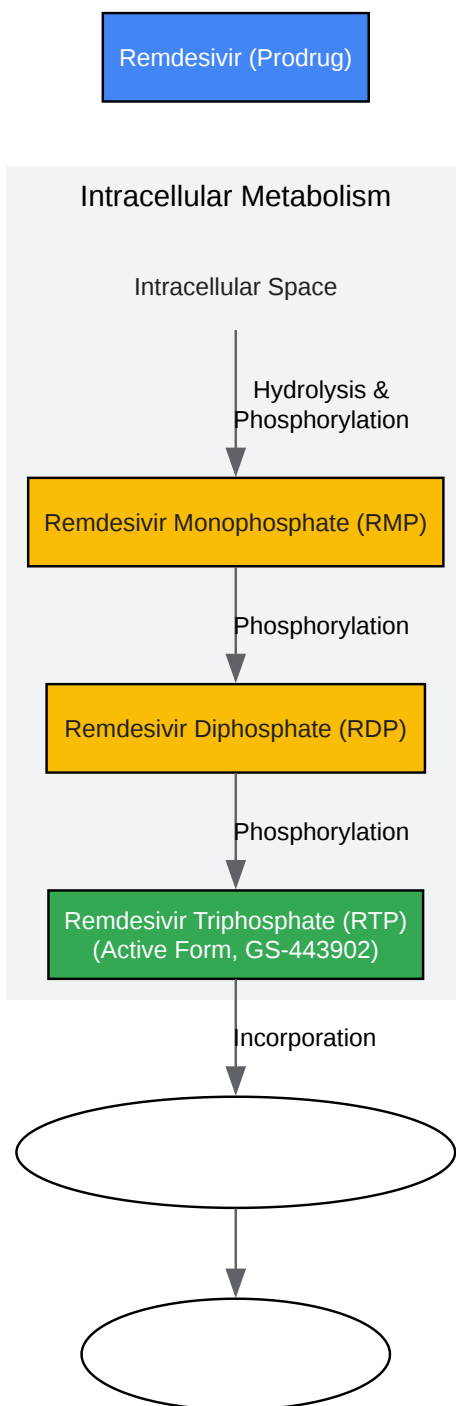
Remdesivir (GS-5734) is a pivotal antiviral agent, recognized as the first FDA-approved treatment for COVID-19 in hospitalized adults and children.[1] It is a monophosphate prodrug of an adenosine nucleoside analog, GS-441524.[1][2] Upon administration, remdesivir undergoes intracellular metabolism to its pharmacologically active triphosphate form, GS-443902 (also referred to as RTP).[3][4] This active metabolite acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[2] The initial metabolic conversion step involves the formation of the **remdesivir nucleoside monophosphate** (RMP).

Given that the intracellular conversion to the active triphosphate is crucial for its antiviral efficacy, the quantitative analysis of the intermediate nucleoside monophosphate is of significant interest for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **remdesivir nucleoside monophosphate** in biological matrices.

Metabolic Pathway of Remdesivir

Remdesivir is designed to deliver the active nucleoside analog into the cell. Once inside, it is converted to the monophosphate form (RMP), which is then further phosphorylated to the active triphosphate (RTP).

Metabolic Activation of Remdesivir

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Caption: Metabolic activation of remdesivir to its active triphosphate form.

Experimental Protocols

The bioanalysis of remdesivir's phosphorylated metabolites, including the monophosphate, presents challenges due to their instability and tight protein binding.[5] The following protocol is a synthesis of methodologies developed for the robust quantification of these metabolites in cellular and tissue samples.

Sample Preparation

A critical step in the analysis of intracellular metabolites is the effective lysis of cells and stabilization of the analytes.

- Cell Harvesting and Lysis:
 - For in vitro studies, peripheral blood mononuclear cells (PBMCs) or other cell types are washed with ice-cold PBS.[6]
 - The cell pellet is then resuspended in an ice-cold 70% methanol solution and incubated overnight at -20°C to ensure cell lysis and protein precipitation.[6]
- Tissue Homogenization:
 - For tissue samples, homogenization is performed in a suitable buffer, often containing phosphatase and esterase inhibitors to prevent enzymatic degradation.[7] The use of inhibitors like PhosSTOP™ and 5,5'-dithiobis-(2-nitrobenzoic acid) has been shown to improve the stability of remdesivir and its metabolites.[7]
- Extraction and Stabilization:
 - To dissociate the tight protein binding of the phosphorylated metabolites, the addition of 2% formic acid to the aqueous solution has been shown to increase recovery.[5]
 - A straightforward protein precipitation is often carried out using methanol containing an appropriate internal standard.[8]

Liquid Chromatography

Chromatographic separation is crucial to resolve the analyte from endogenous interferences.

- Column: A BioBasic AX column is effective for separating the negatively charged remdesivir monophosphate and triphosphate.[5] Alternatively, a C18 column such as an Acquity HSS T3 can be used.[7]
- Mobile Phase A: Acetonitrile-water (3:7, v/v) with 10 mM ammonium acetate (pH 6.0).[5]
- Mobile Phase B: Acetonitrile-water (3:7, v/v) with 1 mM ammonium acetate (pH 10.5).[5]
- Gradient: A gradient elution is employed to achieve optimal separation.
- Flow Rate: A typical flow rate is around 0.5 mL/min.[1]

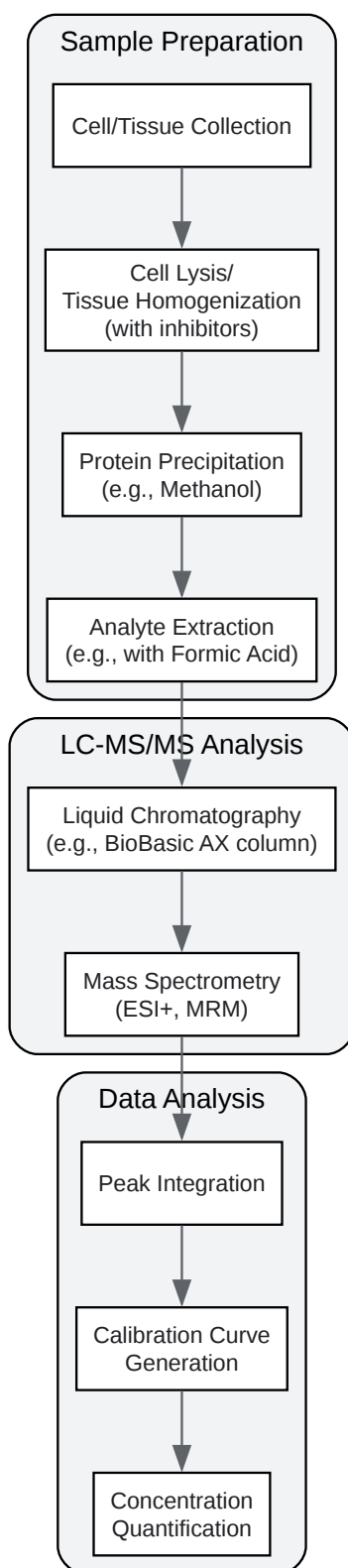
Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for quantification at low concentrations.

- Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[5]
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for remdesivir and its metabolites should be optimized by direct infusion of the analytes.[1]

Experimental Workflow

The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure accurate and reproducible results.



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- To cite this document: BenchChem. [Application Note: Quantification of Remdesivir Nucleoside Monophosphate by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2792565#lc-ms-ms-method-for-remdesivir-nucleoside-monophosphate-quantification]

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